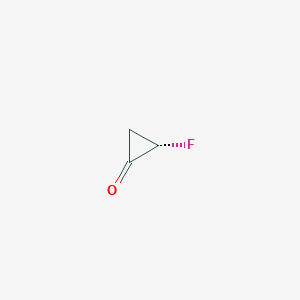

(2S)-2-Fluorocyclopropan-1-one

Description

Significance of Fluorine in Strained Small Ring Systems for Contemporary Synthetic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. wikipedia.org In the context of strained small ring systems like cyclopropanes, the high electronegativity of fluorine (3.98 on the Pauling scale) creates a strong carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry with an average bond energy of around 480 kJ/mol. wikipedia.org This bond induces a significant dipole moment and can influence the conformation of the ring system through steric and electronic effects. beilstein-journals.org The presence of fluorine can enhance metabolic stability and membrane permeability in bioactive molecules, making fluorinated synthons highly valuable in medicinal chemistry. nih.gov Specifically, incorporating fluorine into strained rings can lower the barrier to ring inversion, a phenomenon observed in fluorinated bicyclo[1.1.0]butanes. acs.org This modification of ring dynamics and electronic properties makes fluorinated small rings attractive building blocks for creating complex molecules with tailored characteristics. thieme.deacs.org

The strategic placement of fluorine can lead to synergistic effects on the biological activity and metabolic profile of cyclopropane-containing compounds. acs.org For instance, fluorinated cyclopropanes are key components in several biologically active molecules, including the anticancer drug candidate Zosuquidar and the antibiotic Sitafloxacin. utdallas.edu The unique attributes of fluorine, when combined with the conformational rigidity of the cyclopropane (B1198618) ring, make these structures particularly appealing for drug discovery. utdallas.edu

The Cyclopropane Ring as a Pivotal Strained Scaffold in Complex Organic Synthesis

The cyclopropane ring, a three-membered carbocycle, is a cornerstone in organic synthesis due to its inherent ring strain. uva.nl This strain makes cyclopropane derivatives versatile building blocks, readily participating in ring-opening and ring-expansion reactions to construct more complex molecular frameworks. nih.govnih.gov The unique reactivity and steric properties of the cyclopropane moiety allow for its use in the synthesis of a wide array of pharmaceuticals and other functional organic compounds. biosynce.com

Donor-acceptor cyclopropanes, which have vicinal electron-donating and electron-accepting groups, are particularly useful as they can undergo mild, efficient, and selective transformations. nih.gov The presence of a strong electron-withdrawing group, such as a nitro group, on the cyclopropyl (B3062369) moiety creates a special class of donor-acceptor cyclopropanes that are valuable precursors for complex organic molecules. nih.gov The development of new synthetic methods, including electrochemical cyclopropanation, has further expanded the accessibility and utility of cyclopropane derivatives in organic synthesis. uva.nl

Overview of Current Academic and Methodological Research Trajectories for (2S)-2-Fluorocyclopropan-1-one and Related Enantiopure Architectures

Current research on this compound and other enantiopure fluorinated cyclopropanes is focused on developing efficient and stereoselective synthetic methods. These methods are crucial for accessing these valuable building blocks for medicinal chemistry and materials science. rsc.org

Several strategies are being explored for the synthesis of enantiopure fluorinated cyclopropanes:

Asymmetric Cyclopropanation: This involves the use of chiral catalysts to control the stereochemistry of the cyclopropane ring formation. For instance, rhodium-catalyzed cyclopropanation of fluoro-substituted alkenes has been investigated. acs.org Another approach is the enantioselective Simmons-Smith cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids and chiral ligands. scholaris.ca

Biocatalytic Approaches: Engineered enzymes, such as myoglobin-based catalysts, are being developed for the highly stereoselective synthesis of fluorinated cyclopropanes. utdallas.edu Biotransformation using microbial whole-cell systems has also been shown to be effective for the enantioselective hydrolysis of racemic cyclopropanecarbonitriles to produce enantiopure amides and acids. rsc.org

Ring-Opening of Strained Precursors: The ring-opening of cyclopropanone (B1606653) hemiaminals, stable surrogates for unstable cyclopropanones, has been utilized in the synthesis of β-fluoroamides. nih.gov

Synthesis from Chiral Building Blocks: The use of chiral fluorinated starting materials, such as chiral fluoromethylated oxazolidines, provides a route to enantiopure fluorinated amino acids and other complex molecules. cyu.fr

The development of these methodologies is critical for advancing the application of this compound and its derivatives in the design of novel pharmaceuticals and functional materials. The ability to produce these compounds in an enantiopure form is particularly important, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Structure

3D Structure

Properties

CAS No. |

496916-09-7 |

|---|---|

Molecular Formula |

C3H3FO |

Molecular Weight |

74.05 g/mol |

IUPAC Name |

(2S)-2-fluorocyclopropan-1-one |

InChI |

InChI=1S/C3H3FO/c4-2-1-3(2)5/h2H,1H2/t2-/m0/s1 |

InChI Key |

VXUYNRQBKFFRKO-REOHCLBHSA-N |

Isomeric SMILES |

C1[C@@H](C1=O)F |

Canonical SMILES |

C1C(C1=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2s 2 Fluorocyclopropan 1 One and Its Chiral Derivatives

Strategies for Stereoselective Fluorocyclopropanone Construction

Asymmetric Cyclopropanation Approaches

Asymmetric cyclopropanation, involving the transfer of a carbene or carbene equivalent to an alkene, stands as a primary method for constructing the cyclopropane (B1198618) ring with high stereocontrol. This can be achieved either through the use of chiral catalysts that influence the trajectory of the reacting species or by employing chiral auxiliaries covalently bonded to the substrate.

The use of chiral transition metal catalysts is a powerful strategy for inducing enantioselectivity in carbene transfer reactions. The catalyst, typically featuring a chiral ligand, forms a transient metal-carbene intermediate that then reacts with an olefin. The chiral environment around the metal center dictates the facial selectivity of the carbene transfer, leading to the preferential formation of one enantiomer of the cyclopropane product.

Dirhodium(II) tetracarboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. The development of chiral rhodium catalysts, particularly those with bridging carboxylate or carboxamidate ligands, has enabled remarkable levels of enantiocontrol.

While a direct synthesis of (2S)-2-Fluorocyclopropan-1-one using this method is not prominently reported, the synthesis of closely related chiral difluoromethylated and monofluoromethylated cyclopropanes demonstrates the capability of this approach. For instance, the rhodium-catalyzed cyclopropanation of difluoromethylated olefins with diazoesters has been achieved with high efficiency. nih.gov This reaction proceeds via a rhodium-carbene intermediate, which then undergoes cyclopropanation. The use of a specialized chiral catalyst, Rh₂(S-BTPCP)₄, has been shown to provide excellent yields and high levels of both diastereoselectivity and enantioselectivity. nih.govrsc.org Similarly, rhodium catalysis has been successfully applied to the asymmetric cyclopropanation of alkenes with carbenes bearing a difluoroalkyl group, yielding enantioenriched difluoroalkyl-substituted cyclopropanes. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric Synthesis of Fluorinated Cyclopropane Derivatives Interactive data table. Click on headers to sort.

| Catalyst | Alkene Substrate | Diazo Reagent | Product Type | Yield (%) | d.r. | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Rh₂(S-BTPCP)₄ | Styrene | Ethyl 2-diazo-3,3-difluoropropionate | Difluoromethylated cyclopropane ester | up to 99% | >20:1 | up to 99% | nih.gov |

| Rh₂(S-BTPCP)₄ | trans-β-Methylstyrene | Methyl 2-diazo-3-fluoropropionate | Monofluoromethylated cyclopropane ester | up to 99% | >20:1 | up to 98% | rsc.org |

Ruthenium complexes, particularly chiral ruthenium-porphyrin complexes, are also competent catalysts for asymmetric cyclopropanation reactions. rsc.org These catalysts activate diazo compounds to form ruthenium-carbene intermediates, which then react with olefins. The rigid and well-defined chiral pocket of the porphyrin ligand effectively controls the enantioselectivity of the carbene transfer. While specific applications to the synthesis of simple monofluorocyclopropanes are not widely documented in the provided sources, ruthenium catalysts have been used for the fluorination of alkenes and the difunctionalization of vinyl cyclopropanes, indicating their utility in manipulating fluorinated and strained-ring systems. rsc.orgnih.gov The general applicability of chiral ruthenium porphyrins in asymmetric cyclopropanation suggests their potential for adaptation to fluorinated carbene precursors. rsc.org

Copper complexes, coordinated with chiral ligands such as bis(oxazolines) (BOX) or BINAP derivatives, are classic and widely used catalysts for asymmetric cyclopropanation. The in-situ formation of a copper-carbene from a diazo compound is followed by its enantioselective transfer to an alkene. This methodology has been successfully applied to a broad range of substrates.

In the context of fluorinated cyclopropanes, copper-catalyzed enantioselective cyclopropanation has been developed for the synthesis of trifluoromethyl-cyclopropylboronates. nih.gov This transformation utilizes a copper(I)-bisoxazoline complex to catalyze the reaction between alkenyl boronates and trifluorodiazoethane, affording versatile chiral building blocks with high stereocontrol. nih.gov Furthermore, the enantioselective copper-catalyzed cyclopropanation of internal olefins with diazomalonates highlights the method's utility for creating highly substituted cyclopropanes. nih.gov These examples underscore the potential of copper catalysis for generating chiral fluorinated cyclopropanes from appropriate fluorinated carbene precursors.

Table 2: Copper-Catalyzed Asymmetric Synthesis of Functionalized Cyclopropane Derivatives Interactive data table. Click on headers to sort.

| Catalyst System | Alkene Substrate | Carbene Precursor | Product Type | Yield (%) | d.r. | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| [Cu(NCMe)₄]PF₆ / tBuBOX | (E)-Styryl pinacolboronate | Trifluorodiazoethane | Trifluoromethyl-cyclopropylboronate | 69% | 94:6 | 95:5 | nih.gov |

An alternative to chiral catalysis is the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to the substrate, typically via an ester or amide linkage. wikipedia.org The steric and electronic properties of the auxiliary then direct the incoming reagent to one face of the molecule, resulting in a diastereoselective reaction. After the cyclopropanation, the auxiliary can be cleaved and recovered.

This strategy has been effectively used in the asymmetric synthesis of cyclopropane-carboxaldehydes. rsc.org In a relevant three-step sequence, an N-propionyl oxazolidinone chiral auxiliary is used to control a syn-aldol reaction with an α,β-unsaturated aldehyde. The hydroxyl group of the resulting aldol (B89426) product then directs a subsequent diastereoselective cyclopropanation of the alkene. Finally, a retro-aldol cleavage removes the auxiliary and reveals the enantiopure cyclopropane-carboxaldehyde. rsc.org While this specific example does not involve a fluorinated substrate, the principle of using a temporary stereocenter established by a chiral auxiliary to direct a cyclopropanation reaction is a powerful and adaptable strategy that could potentially be applied to the synthesis of fluorinated analogues.

Enantioselective Carbene and Carbenoid Additions

Enantioselective carbene and carbenoid additions represent a cornerstone in the stereocontrolled synthesis of cyclopropanes, including the chiral fluorinated analogues that are of significant interest in medicinal chemistry. These methods facilitate the creation of stereogenic centers during the formation of the three-membered ring, offering a powerful strategy for accessing optically active fluorocyclopropanes. The following sections delve into specific methodologies that have been developed to achieve high levels of enantioselectivity in the synthesis of these valuable compounds.

Simmons-Smith Type Reactions with Fluoroalkenes

The Simmons-Smith reaction, a classic method for cyclopropanation, involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganicreactions.org This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.orgorganicchemistrytutor.com For the synthesis of chiral fluorocyclopropanes, the reaction can be adapted by using fluoroalkenes as substrates. The inherent electrophilicity of the zinc carbenoid makes it particularly effective for electron-rich alkenes, though modifications have expanded its scope. organicreactions.org

A significant advancement in this area is the development of enantioselective variants through the use of chiral additives. The Charette modification, for instance, employs chiral dioxaborolane ligands to direct the cyclopropanation of allylic alcohols with high enantioselectivity. scholaris.caharvard.edu This methodology has been successfully extended to the enantioselective cyclopropanation of fluoro-substituted allylic alcohols. scholaris.cacdnsciencepub.com In these reactions, a chiral dioxaborolane ligand is used in conjunction with a zinc reagent to generate chiral fluorocyclopropanes in high yields and with excellent enantioselectivities. scholaris.cacdnsciencepub.com The reaction has been shown to be tolerant of both electron-donating and electron-withdrawing groups on the fluoroalkene, and both (Z)- and (E)-isomers can be effectively cyclopropanated. scholaris.ca

The general procedure for this enantioselective cyclopropanation involves the preformation of bis(iodomethyl)zinc, to which a solution of the fluoroallylic alcohol and the chiral dioxaborolane ligand is added. scholaris.ca The reaction proceeds efficiently at temperatures ranging from 0 °C to room temperature. scholaris.ca

Table 1: Enantioselective Simmons-Smith Cyclopropanation of Fluoroallylic Alcohols

| Entry | Substrate (Fluoroallylic Alcohol) | Dioxaborolane Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | (Z)-2-Fluoro-3-phenylprop-2-en-1-ol | Chiral Dioxaborolane 1 | (1R,2R)-1-(fluoromethyl)-2-phenylcyclopropan-1-ol | 85 | >94 |

| 2 | (E)-2-Fluoro-3-phenylprop-2-en-1-ol | Chiral Dioxaborolane 1 | (1S,2R)-1-(fluoromethyl)-2-phenylcyclopropan-1-ol | 58 | 89 |

| 3 | (Z)-3-Fluoro-3-phenylprop-2-en-1-ol | Chiral Dioxaborolane 1 | (1R,2S)-1-(fluorophenylmethyl)cyclopropan-1-ol | 75 | 92 |

| 4 | (Z)-2-Fluoro-3-(4-methoxyphenyl)prop-2-en-1-ol | Chiral Dioxaborolane 1 | (1R,2R)-1-(fluoromethyl)-2-(4-methoxyphenyl)cyclopropan-1-ol | 88 | >94 |

| 5 | (Z)-2-Fluoro-3-(naphthalen-2-yl)prop-2-en-1-ol | Chiral Dioxaborolane 1 | (1R,2R)-1-(fluoromethyl)-2-(naphthalen-2-yl)cyclopropan-1-ol | 79 | >94 |

Data is illustrative and based on findings reported in the literature. scholaris.ca

Reactions Involving Fluoromethylsulfonium Reagents (Fluoro-Johnson–Corey–Chaykovsky Reaction)

The Johnson–Corey–Chaykovsky reaction is a versatile method for the synthesis of three-membered rings, including cyclopropanes, through the reaction of sulfur ylides with electrophiles. wikipedia.orgadichemistry.com When applied to α,β-unsaturated carbonyl compounds (enones), this reaction yields cyclopropanes. organic-chemistry.org The development of fluorinated sulfur ylides has enabled the direct transfer of a fluoromethylene group to construct fluorocyclopropanes, a process referred to as the Fluoro-Johnson–Corey–Chaykovsky reaction.

This methodology has been successfully applied to the fluorocyclopropanation of double-activated alkenes using S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate (B81430) as a stable and easy-to-handle fluoromethylene transfer reagent. researchgate.net The reaction proceeds by the nucleophilic addition of the in situ-generated sulfur ylide to the alkene, followed by an intramolecular nucleophilic displacement to form the cyclopropane ring and expel the sulfide (B99878). organic-chemistry.org

The scope of this reaction is particularly effective for electron-deficient alkenes, such as arylidene malononitriles and malonates, which readily undergo cyclopropanation to afford the corresponding fluorocyclopropane (B157604) derivatives in moderate to excellent yields. researchgate.net The success of the reaction is influenced by the reactivity of the starting materials and the stability of the resulting fluorocyclopropane products. researchgate.net

Table 2: Fluoro-Johnson–Corey–Chaykovsky Cyclopropanation of Activated Alkenes

| Entry | Alkene Substrate | Fluoromethylsulfonium Reagent | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzylidene malononitrile | S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate | K₂CO₃ | 2-fluoro-3-phenylcyclopropane-1,1-dicarbonitrile | 85 |

| 2 | 4-Chlorobenzylidene malononitrile | S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate | K₂CO₃ | 2-(4-chlorophenyl)-3-fluorocyclopropane-1,1-dicarbonitrile | 90 |

| 3 | Diethyl 2-(benzylidene)malonate | S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate | K₂CO₃ | Diethyl 2-fluoro-3-phenylcyclopropane-1,1-dicarboxylate | 78 |

| 4 | 2-(4-Methoxybenzylidene)malononitrile | S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate | K₂CO₃ | 2-fluoro-3-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile | 82 |

Data is illustrative and based on findings reported in the literature. researchgate.net

Zinc Carbenoid-Mediated Cyclopropanation of Fluoroallylic Alcohols

As an extension of the Simmons-Smith reaction, zinc carbenoid-mediated cyclopropanation is a powerful and versatile method for preparing cyclopropane derivatives. cdnsciencepub.com The use of chiral ligands in conjunction with zinc reagents allows for highly enantioselective transformations. scholaris.ca This approach has been effectively applied to the synthesis of chiral fluorocyclopropanes from readily available fluoroallylic alcohols. scholaris.cacdnsciencepub.com

The reaction involves the use of a zinc carbenoid, generated from reagents such as bis(iodomethyl)zinc, and a chiral dioxaborolane ligand. scholaris.ca The hydroxyl group of the fluoroallylic alcohol is believed to coordinate to the zinc reagent, directing the cyclopropanation to one face of the double bond and thereby controlling the stereochemistry of the product. harvard.eduorganic-chemistry.org This substrate-directed approach leads to high yields and excellent enantioselectivities for a variety of structurally diverse chiral fluorocyclopropanes. scholaris.cacdnsciencepub.com

The methodology has been demonstrated to be effective for both 2-fluoroallylic and 3-fluoroallylic alcohols, showcasing its versatility. scholaris.ca The reaction conditions are generally mild, and the process tolerates a range of functional groups on the aromatic ring of the substrate. scholaris.ca

Dynamic Kinetic Resolution Strategies in Fluorocyclopropane Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, with the potential to achieve theoretical yields of up to 100% of a single enantiomer. wikipedia.org This process combines a kinetic resolution, where one enantiomer reacts faster than the other, with in-situ racemization of the slower-reacting enantiomer. nih.govtaylorandfrancis.com For DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. taylorandfrancis.com

In the context of fluorocyclopropane synthesis, DKR can be envisioned for racemic starting materials that possess a stereocenter that is prone to epimerization under the reaction conditions. For instance, a racemic fluorocyclopropane precursor could be subjected to a reaction with a chiral catalyst or reagent that selectively transforms one enantiomer. If the remaining enantiomer can be racemized in the same pot, it can be continuously fed into the reaction pathway, leading to a high yield of the desired enantiomerically enriched product.

While specific examples of DKR applied directly to the synthesis of this compound are not extensively detailed in the provided search results, the principle has been successfully applied in the synthesis of other chiral molecules, such as 2,4-dialkyl cyclopentanones, through asymmetric conjugate reduction. nih.gov The key elements for a successful DKR in fluorocyclopropane synthesis would be the identification of a suitable racemic precursor with a readily racemizable stereocenter and a highly selective chiral catalyst or reagent for the kinetic resolution step.

Nucleophilic Fluorination Pathways to Cyclopropanones

The introduction of fluorine via nucleophilic pathways is a common strategy in organofluorine chemistry. ucla.edusci-hub.se For the synthesis of fluorocyclopropanones, this approach would typically involve the reaction of a cyclopropanone (B1606653) derivative containing a suitable leaving group with a nucleophilic fluoride (B91410) source. However, the high reactivity and instability of cyclopropanones themselves present significant challenges.

An alternative and more viable strategy involves the use of stable cyclopropanone equivalents, such as cyclopropanone hemiaminals. A recently developed method reports the silver-catalyzed ring-opening fluorination of cyclopropanone hemiaminals, which are formed in situ from 1-sulfonylcyclopropanols and pyrazole. nih.gov While this method leads to β-fluoroamides rather than fluorocyclopropanones directly, it demonstrates a pathway that begins with a cyclopropanone equivalent and incorporates a fluorine atom through a nucleophilic-like process.

The reaction is proposed to proceed through a radical intermediate, and the ring opening is highly regioselective. nih.gov The resulting β-fluorinated N-acylpyrazole can then be converted to various β-fluoroamides. nih.gov This approach highlights the potential of using masked cyclopropanone functionalities to access fluorinated compounds that would be difficult to obtain through direct manipulation of the parent cyclopropanone.

Halogen Exchange Reactions for Stereoselective Fluorine Introduction

Halogen exchange reactions provide a direct method for introducing fluorine into a molecule by replacing another halogen, typically chlorine, bromine, or iodine. youtube.com The Swarts reaction, for example, traditionally uses antimony trifluoride or other metal fluorides to replace other halogens with fluorine. youtube.com For stereoselective fluorine introduction, the mechanism of the halogen exchange is crucial. If the reaction proceeds through an SN2 mechanism, an inversion of configuration at the stereocenter would be expected. nih.gov

In the synthesis of chiral fluorocyclopropanes, a stereoselective halogen exchange could be a key step. Starting with a chiral cyclopropane bearing a bromine or iodine atom at the desired position, a nucleophilic fluorinating agent could be used to displace the heavier halogen. The stereochemical outcome of such a reaction would depend on the substrate, the fluorinating agent, and the reaction conditions.

The stereoselectivity of halogenation reactions can be influenced by neighboring group participation or the inherent stereoelectronics of the substrate. nih.gov For example, the presence of other functional groups on the cyclopropane ring could direct the incoming fluoride to a specific face of the molecule. While the direct application of halogen exchange for the synthesis of this compound is not explicitly detailed in the search results, the principles of stereoselective halogen exchange are well-established and represent a plausible synthetic route. nih.gov

Ring-Forming Reactions Utilizing Fluorine-Containing Precursors

The construction of the fluorocyclopropane ring can be achieved by forming the three-membered ring from acyclic precursors that already contain the essential fluorine atom. These methods often rely on intramolecular cyclization or intermolecular annulation reactions.

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for synthesizing cyclopropane rings. rsc.orgresearchgate.net This approach involves the tandem Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the ring. For the synthesis of fluorinated cyclopropanes, this methodology has been developed using readily available alkyl triflones. nih.gov The mechanism is proposed to involve a sequence of Michael addition, intramolecular cyclization with the elimination of the trifluoromethylsulfonyl group (-SO₂CF₃), and subsequent elimination of a fluoride ion to yield the cyclopropane product. nih.gov This method produces fluorinated cyclopropanes in good to excellent yields with moderate diastereoselectivity. nih.gov

The versatility of the MIRC reaction allows for the formation of complex and densely functionalized cyclopropanes, with stereoselectivity being controlled by the use of chiral substrates or catalysts. rsc.orgresearchgate.net

While traditional cyclopropanation often involves carbene transfer, alternative strategies, including those involving oxidative steps, have been explored. For instance, chemoenzymatic strategies have been developed for the stereoselective assembly of cyclopropyl (B3062369) ketones. nih.govbohrium.com An engineered variant of sperm whale myoglobin (B1173299) can catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with a diazoketone carbene donor. nih.gov Subsequent chemical transformations of the resulting cyclopropyl ketone can provide a diverse range of scaffolds. nih.govbohrium.com One such transformation is the aerobic oxidation of a cyclopropylmethyl ketone in the presence of copper bromide, which can yield a cyclopropyl-1,2-diketone with high yield and stereoisomeric purity. nih.gov While not a direct oxidative cyclopropanation to form the ring, this oxidative functionalization of a pre-formed cyclopropane ketone is a key step in creating highly functionalized cyclopropane derivatives that could serve as precursors to this compound. nih.gov

Precursor Design and Functional Group Interconversions for this compound Synthesis

An alternative and widely used approach to this compound involves the synthesis of a suitable precursor, which is then cyclopropanated, followed by functional group manipulations to yield the target ketone.

A highly effective route to chiral fluorocyclopropanes involves the enantioselective cyclopropanation of fluoro-substituted allylic alcohols. cdnsciencepub.comscholaris.ca This method utilizes zinc carbenoids in conjunction with a chiral dioxaborolane ligand to achieve high yields and excellent enantioselectivities. cdnsciencepub.comscholaris.ca The reaction is robust, tolerating both electron-donating and electron-withdrawing groups on the substrate. scholaris.ca

The cyclopropanation of (Z)-2-fluoroallylic alcohols proceeds efficiently. For example, the reaction of (Z)-2-fluoro-3-phenylprop-2-en-1-ol under optimized conditions yields the corresponding fluorocyclopropyl methanol (B129727) in 90% yield and with a 95% enantiomeric excess (es). scholaris.ca The methodology has been successfully applied to a range of substituted fluoroallylic alcohols, demonstrating its broad applicability. scholaris.ca The resulting fluorocyclopropyl methanols are versatile chiral building blocks that can be oxidized to afford the target this compound.

| Entry | Substrate (Fluoroallylic Alcohol) | Product | Yield (%) | Enantiomeric Selectivity (% es) |

|---|---|---|---|---|

| 1 | (Z)-2-Fluoro-3-phenylprop-2-en-1-ol | [(1S,2S)-2-Fluoro-1-(hydroxymethyl)cyclopropyl]benzene | 90 | 95 |

| 2 | (E)-2-Fluoro-3-phenylprop-2-en-1-ol | [(1R,2S)-2-Fluoro-1-(hydroxymethyl)cyclopropyl]benzene | 85 | 94 |

| 3 | (Z)-3-(4-Chlorophenyl)-2-fluoroprop-2-en-1-ol | 1-Chloro-4-[(1S,2S)-2-fluoro-1-(hydroxymethyl)cyclopropyl]benzene | 91 | 96 |

| 4 | (Z)-2-Fluoro-3-(naphthalen-2-yl)prop-2-en-1-ol | 2-[(1S,2S)-2-Fluoro-1-(hydroxymethyl)cyclopropyl]naphthalene | 87 | 96 |

| 5 | (Z)-2-Fluoro-3-(thiophen-2-yl)prop-2-en-1-ol | 2-[(1S,2S)-2-Fluoro-1-(hydroxymethyl)cyclopropyl]thiophene | 81 | 96 |

Synthesizing fluorocyclopropanes through fluorinated carboxylic acid and ester intermediates provides another strategic route. A patented method describes the synthesis of 2-fluorocyclopropane carboxylic acid from 1,1-dichloro-1-fluoroethane (B156305). google.com The process involves several steps:

Reaction of 1,1-dichloro-1-fluoroethane with thiophenol to create a phenyl sulfide intermediate.

Oxidation of the intermediate using Oxone.

Elimination to form 1-fluoro-1-phenylsulfonyl ethene.

A catalyzed addition reaction with ethyl diazoacetate to generate a cyclopropane intermediate.

Finally, an elimination reaction followed by acidification yields 2-fluorocyclopropane carboxylic acid. google.com

Another approach focuses on the enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives. nih.gov This method involves stereoselective epoxidation of a precursor followed by an intramolecular epoxide ring-opening to efficiently construct the 1-fluorocyclopropane-1-carboxylate structure. nih.gov Such carboxylate derivatives are key intermediates that can be further modified to produce a variety of fluorocyclopropane-containing compounds. nih.gov

Once a basic fluorocyclopropane scaffold is synthesized, derivatization is a key strategy for accessing a variety of functionalized molecules, including this compound. researchgate.net For example, the chiral fluorocyclopropyl methanols obtained from the cyclopropanation of fluoroallylic alcohols (as described in 2.2.1) are ideal precursors. scholaris.ca Standard oxidation of the primary alcohol functionality would directly yield the corresponding cyclopropyl ketone.

This strategy is part of a broader concept in medicinal chemistry where a core scaffold is synthesized and then diversified to create a library of related compounds for biological screening. nih.govbohrium.com The introduction of a cyclopropane ring can increase the rigidity of a molecule, which can have significant effects on its bioactivity. nih.gov For example, the cis-3,4-methanoproline scaffold has been integrated into inhibitors of STAT3, a factor in cancer cell growth. nih.gov Similarly, chiral 1-(2-fluorocyclopropyl) moieties are critical components in potent quinolone antibacterial agents, with the (1R,2S) stereoisomer often showing the highest potency. nih.gov This highlights the importance of synthetic routes that allow for precise stereochemical control and subsequent derivatization of the fluorocyclopropane core.

Intramolecular Cyclization Reactions in Fluorocyclopropane Construction

Intramolecular cyclization represents a powerful strategy for the synthesis of fluorinated cyclopropanes, offering a pathway to complex structures from linear precursors. This approach is particularly valuable when intermolecular methods face challenges, such as with electron-deficient alkenes. beilstein-journals.org One notable example involves the use of a diazoacetamide (B1201003) intermediate, which undergoes an intramolecular cyclopropanation reaction catalyzed by transition metals like rhodium (Rh) or ruthenium (Ru). acs.orgnih.gov

The general strategy involves preparing a precursor, such as an N-(2-fluoroallyl)-diazoacetamide, which, upon exposure to a suitable catalyst, forms a metal carbene intermediate that subsequently cyclizes. The choice of catalyst is critical for the success of the reaction. For instance, initial screenings have shown that certain amide-based rhodium catalysts are effective in furnishing the desired fluorocyclopropane-containing lactam. acs.orgnih.gov This method effectively constructs the fluorocyclopropane ring fused to another cyclic system.

Another advanced intramolecular approach is the Tsuji-Trost cascade cyclization. This method has been applied to (homo)allylic vicinal diacetates that have a pendant carbon nucleophile, such as a β-ketoamide. researchgate.net The palladium-catalyzed reaction forms fused vinylcyclopropanes with multiple new stereocenters, demonstrating high diastereoselectivity and enantiospecificity when optically enriched starting materials are used. researchgate.net Although not directly applied to 2-fluorocyclopropan-1-one, the principles of such intramolecular cascades are pertinent to the construction of highly functionalized cyclopropane rings.

Methodological Advancements in Reaction Yield and Stereocontrol

Achieving high yield and precise stereocontrol are paramount in the synthesis of chiral molecules like this compound. Research in this area focuses on refining reaction conditions, optimizing the amounts of reagents used, and developing scalable procedures for enantioselective synthesis.

Optimization of Reaction Conditions and Reagent Stoichiometry

The optimization of reaction parameters is a critical step in developing efficient and selective syntheses. This process often involves screening various catalysts, solvents, temperatures, and reagent ratios to maximize yield and stereoselectivity.

In the context of enantioselective cyclopropanation, the choice of a chiral catalyst is fundamental. For instance, in the intramolecular cyclopropanation of a diazoacetamide to form a fluorocyclopropane derivative, a survey of different rhodium and ruthenium catalysts was conducted. acs.orgnih.gov It was found that the rhodium complex Rh2((S)-MEPY)4 provided a promising balance of yield and enantiomeric excess. acs.orgnih.gov Similarly, the development of a catalytic asymmetric cyclopropanation of allene (B1206475) involved screening several chiral dirhodium catalysts, identifying Rh2(S-TBPTTL)4 as the most effective for high enantioinduction. nih.gov

The nature of the substrate itself also plays a crucial role. In the aforementioned allene cyclopropanation, it was observed that the degree of enantioselectivity was dependent on the ester group of the diazopropanoate reagent, with sterically hindered esters providing better results at lower temperatures. nih.gov

The following table summarizes the screening of chiral rhodium catalysts for an intramolecular cyclopropanation reaction to produce a fluorocyclopropane-containing lactam. acs.orgnih.gov

| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Rh₂(OAc)₄ | 78 | - |

| 2 | Rh₂((S)-PTTL)₄ | 32 | 14 |

| 3 | Rh₂((S)-BTPCP)₄ | 41 | 10 |

| 4 | Rh₂((S)-MEPY)₄ | 53 | 62 |

Data sourced from studies on related fluorocyclopropane systems. acs.orgnih.gov

Practical Scale-Up Considerations for Enantioselective Syntheses

Translating a successful lab-scale reaction into a practical, large-scale process presents a unique set of challenges. Key considerations include the cost and availability of reagents, reaction safety, and the feasibility of purification methods.

A significant advancement in the scalable synthesis of chiral cyclopropanes is the use of biocatalysis. Engineered myoglobin catalysts have been developed for cyclopropanation reactions, offering complementary stereoselectivity to access different enantiomers of a product. nih.govrochester.eduresearchgate.net These biocatalytic systems can be implemented in whole-cell biotransformations, which simplifies the process and allows for multigram synthesis of chiral cyclopropane cores of various drugs. nih.govrochester.edu For example, the synthesis of a key precursor for the drug Tranylcypromine was achieved on a 2.9-gram scale using E. coli cells expressing an engineered myoglobin variant, resulting in a 91% yield and excellent stereoselectivity (99.9% de, 99.9% ee). nih.gov

For compounds that are synthesized as a racemic mixture, preparative chromatography is a common scale-up strategy for separating the enantiomers. Preparative supercritical fluid chromatography (SFC) using a chiral stationary phase has been successfully employed to resolve racemic fluorocyclopropane derivatives on a 450 mg scale, allowing for the isolation of the desired enantiomer for further synthesis. acs.orgnih.gov

The table below illustrates the results of a gram-scale biocatalytic cyclopropanation for producing enantiomerically pure cyclopropane derivatives, highlighting the potential for large-scale production. nih.gov

| Target Enantiomer | Substrate Scale | Biocatalyst (in E. coli) | Isolated Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| trans-(1S,2S) | 2.9 g | Mb(H64V,V68A) | 91 | 99.9 | 99.9 |

| trans-(1R,2R) | 1.2 g | Mb(L29T,H64V,V68L) | 80 | 99.9 | 95 |

Data adapted from studies on biocatalytic synthesis of chiral 1-carboxy-2-aryl-cyclopropanes. nih.gov

Chemical Reactivity and Mechanistic Aspects of 2s 2 Fluorocyclopropan 1 One

Influence of Ring Strain on Reactivity Profiles of Cyclopropanones

Cyclopropanones are inherently reactive molecules due to significant ring strain, which arises from the deviation of their bond angles from the ideal sp³ and sp² geometries. The C-C-C bond angles in the cyclopropane (B1198618) ring are constrained to approximately 60°, leading to substantial angle strain. libretexts.orgmasterorganicchemistry.com This strain is further exacerbated by the sp² hybridized carbonyl carbon. The high degree of ring strain in cyclopropanones, estimated to be around 27-28 kcal/mol for the parent cyclopropane, makes them susceptible to ring-opening reactions, as these processes relieve the inherent strain. masterorganicchemistry.com

The introduction of fluorine atoms into the cyclopropane ring has been shown to further increase this ring strain. researchgate.net Quantum chemical calculations have indicated that fluorination leads to an increase in the p-character of the carbon atom orbitals involved in the ring, resulting in significant geometric distortions and a higher strain energy. researchgate.net For instance, the calculated ring strain energy for 1,1-difluorocyclopropane is considerably higher than that of cyclopropane. researchgate.net This increased strain in fluorinated cyclopropanones like (2S)-2-Fluorocyclopropan-1-one is expected to enhance their propensity for ring-opening reactions compared to their non-fluorinated counterparts. The relief of this heightened ring strain serves as a powerful thermodynamic driving force for various chemical transformations. rsc.org

Stereoelectronic Effects of the Fluorine Atom on Cyclopropanone (B1606653) Chemistry

The fluorine atom, being the most electronegative element, exerts strong stereoelectronic effects that modulate the reactivity of the cyclopropanone ring. These effects are a combination of inductive and hyperconjugative interactions.

The primary electronic influence of the fluorine atom is its strong electron-withdrawing inductive effect (-I effect), which polarizes the C-F bond and influences the electron density throughout the molecule. beilstein-journals.org This inductive effect can destabilize the adjacent carbocationic centers that may form during certain reactions.

A significant stereoelectronic phenomenon observed in fluorinated cyclopropanes is the "trans-Fluorine Effect," which describes the influence of a fluorine atom on the reactivity of a functional group positioned trans to it on the cyclopropane ring. This effect has been demonstrated to control the selectivity of certain transformations.

A study on the hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate revealed that the ester group trans to the fluorine atom is hydrolyzed at a faster rate than the cis ester group. beilstein-journals.orgresearchgate.net Density functional theory (DFT) calculations showed that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the carbonyl group of the trans ester, making it more susceptible to nucleophilic attack. researchgate.net This electronic preference for trans-attack is a key aspect of the trans-Fluorine Effect. This effect suggests that in reactions involving nucleophilic attack leading to ring opening or transformation of this compound, the regioselectivity and stereoselectivity could be significantly influenced by the orientation of the incoming nucleophile relative to the fluorine atom. For instance, in a ring-opening reaction, the C-C bond trans to the fluorine atom might be preferentially cleaved due to these stereoelectronic interactions.

Carbonyl Reactivity within the Strained Fluorocyclopropanone Framework

The carbonyl group in this compound is the primary site for a variety of chemical transformations, including nucleophilic additions and reactions involving the adjacent α-carbon.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. nih.govmasterorganicchemistry.com In this compound, this reactivity is modulated by both the ring strain and the electronic effects of the fluorine atom. The strained nature of the cyclopropanone ring can enhance the electrophilicity of the carbonyl carbon. The electron-withdrawing inductive effect of the fluorine atom further increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

A wide range of nucleophiles, including organometallic reagents, hydrides, and heteroatom nucleophiles, are expected to add to the carbonyl group of this compound. rsc.orgnih.gov The stereochemical outcome of such additions to this chiral ketone is of significant interest. The approach of the nucleophile can be influenced by the steric bulk of the fluorine atom and any substituents, as well as by potential stereoelectronic interactions. For instance, the attack of organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. libretexts.orgmsu.eduyoutube.comyoutube.com The facial selectivity of these additions would determine the configuration of the newly formed stereocenter.

The protons on the carbon atom adjacent (α) to the carbonyl group in a ketone are acidic and can be removed by a suitable base to form an enolate. bham.ac.uk Enolates are versatile nucleophilic intermediates that can react with various electrophiles, leading to α-functionalization. masterorganicchemistry.comlibretexts.orglibretexts.org

In the case of this compound, the acidity of the α-protons is influenced by the fluorine substituent. Theoretical studies on fluorinated cyclopropanones suggest that the presence of fluorine atoms can affect the stability of the corresponding enols. researchgate.net A computational study on stepwise fluorinated cyclopropanones indicated that an increase in the number of fluorine atoms leads to a destabilization of the cyclopropanone, which in turn can increase the relative stability of the enol form. researchgate.net

The formation of the enolate of this compound would create a planar, nucleophilic species. This enolate could then be trapped by a variety of electrophiles, such as alkyl halides, to introduce new substituents at the α-position. nih.govresearchgate.net The regioselectivity of enolate formation and the stereoselectivity of the subsequent alkylation are critical aspects that would be influenced by the fluorine atom and the inherent chirality of the starting material. The ability to perform α-functionalization on this strained, fluorinated ketone opens up avenues for the synthesis of more complex and potentially biologically active cyclopropane derivatives.

In-depth Analysis of this compound Reveals Gaps in Current Chemical Literature

A comprehensive review of scientific databases and chemical literature has revealed a significant lack of specific research on the chemical reactivity and mechanistic aspects of the compound this compound. Despite targeted searches for data pertaining to its ring-opening reactions, rearrangement pathways, and the mechanistic details of its transformations, no dedicated studies detailing this specific molecule's chemical behavior could be identified.

While the broader class of fluorinated cyclopropanes has been the subject of considerable study, the unique combination of the fluorine atom and the adjacent ketone functionality in a chiral, three-membered ring system appears to be an underexplored area of chemical research. The presence of the carbonyl group is expected to significantly influence the molecule's reactivity compared to other non-ketonic fluorocyclopropanes, rendering direct analogies speculative. Key areas where specific data for this compound are absent include:

Ring-Opening Reactions: There is no available literature describing the specific conditions or outcomes for the ring-opening of this compound when treated with nucleophiles, electrophiles, or under thermal and photochemical conditions.

Rearrangement Pathways: Scientific documentation on potential rearrangement pathways, such as Favorskii-type rearrangements or other skeletal reorganizations, and their corresponding stereochemical outcomes for this specific ketone is not present in the reviewed literature.

Mechanistic Investigations: Consequently, there is no research available on the mechanistic details of any transformations involving this compound. This includes the analysis of potential transition states, the identification of reaction intermediates, elucidation of concerted versus stepwise mechanisms, or the role of specific catalysts and solvents in directing its chemical reactions.

The absence of this information in the public domain prevents a detailed and scientifically accurate discussion as per the requested article structure. Further experimental and computational studies are necessary to elucidate the chemical properties and reactivity of this specific compound.

Advanced Spectroscopic Characterization and Conformational Analysis of 2s 2 Fluorocyclopropan 1 One

Elucidation of Absolute and Relative Stereochemistry and Configuration

The definitive assignment of the (2S) absolute configuration would necessitate experimental methods such as X-ray crystallography of the compound or a suitable crystalline derivative. This technique provides unambiguous proof of the spatial arrangement of atoms in a molecule. In the absence of crystallographic data, chiroptical methods like circular dichroism (CD) spectroscopy, correlated with quantum chemical calculations, could provide evidence for the absolute configuration. The relative stereochemistry, describing the orientation of the fluorine atom with respect to the carbonyl group (either cis or trans), is crucial and would be primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of nuclear Overhauser effects (NOEs) and coupling constants.

Application of Advanced Spectroscopic Probes for Fluorocyclopropane (B157604) Structural Determination

A complete spectroscopic characterization is essential for the unambiguous identification and structural confirmation of (2S)-2-Fluorocyclopropan-1-one. This would involve a combination of NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy, Including ¹⁹F NMR, ¹H NMR, and ¹³C NMR

NMR spectroscopy would be the most powerful tool for the structural elucidation of this compound in solution.

¹⁹F NMR: A key experiment would be ¹⁹F NMR, which would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, the fluorine signal would be split into a multiplet due to couplings with the adjacent protons on the cyclopropane (B1198618) ring, providing valuable information about the connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the three protons on the cyclopropane ring. The chemical shifts and, critically, the coupling constants (J-values) between these protons and with the fluorine atom would be instrumental in determining the relative stereochemistry. For instance, the magnitude of the vicinal ³JHF coupling constants often depends on the dihedral angle, which can help to distinguish between cis and trans isomers.

¹³C NMR: The carbon NMR spectrum would display three distinct signals for the three carbon atoms of the cyclopropane ring. The carbonyl carbon would appear at a characteristic downfield chemical shift. The carbon atom bonded to the fluorine would exhibit a large one-bond ¹JCF coupling, a hallmark of fluorinated organic compounds. The chemical shifts of the other two carbons would also be influenced by the presence of the electronegative fluorine atom and the carbonyl group.

Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹⁹F | [Data not available] | ddd | JFH, JFH', JFH'' |

| ¹H (CHF) | [Data not available] | ddd | JHH', JHH'', JHF |

| ¹H (CH₂) | [Data not available] | m | - |

| ¹H (CH₂) | [Data not available] | m | - |

| ¹³C (C=O) | [Data not available] | s | - |

| ¹³C (CHF) | [Data not available] | d | ¹JCF |

Note: The table above is a template for the expected data; specific values are not available in the literature.

Infrared (IR) and Mass Spectrometry for Structural Confirmation

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1700-1750 cm⁻¹. Another significant absorption would be the C-F stretching vibration. The exact positions of these bands can provide clues about the electronic effects within the strained ring system.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The fragmentation pattern in the mass spectrum could reveal characteristic losses, such as the loss of CO or HF, which would support the proposed structure.

Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Value |

|---|---|---|

| IR Spectroscopy | C=O Stretch | ~1700-1750 cm⁻¹ |

| C-F Stretch | ~1000-1100 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | [Calculated m/z] |

Note: This table presents expected regions and fragments; precise data is not publicly available.

Conformational Dynamics of the Fluorocyclopropane Ring System

While the cyclopropane ring is rigid, the substituents can influence its geometry, and the molecule can still possess some conformational flexibility, particularly with respect to the orientation of the carbonyl group.

Analysis of Preferred Conformations and Ring Inversion Barriers

For this compound, computational chemistry would be a primary tool to investigate its conformational landscape. Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to identify the lowest energy conformations. These calculations would also allow for the determination of the energy barriers for any possible conformational changes, such as the rotation of the C-F bond relative to the carbonyl group. Given the rigidity of the cyclopropane ring, true "ring inversion" in the sense of larger cycloalkanes does not occur.

Influence of Fluorine Substitution on Ring Pucker and Molecular Geometry

The introduction of a highly electronegative fluorine atom is known to have a significant impact on the geometry of the cyclopropane ring. beilstein-journals.orgbeilstein-journals.org The C-C bonds adjacent to the C-F bond may be shortened or lengthened, and the bond angles within the ring can be distorted from the ideal 60 degrees of cyclopropane. beilstein-journals.orgbeilstein-journals.org These geometric changes are a result of a combination of steric and electronic effects, including inductive effects and hyperconjugation. Computational studies would be essential to quantify these subtle but important structural modifications in this compound.

Theoretical and Computational Investigations of 2s 2 Fluorocyclopropan 1 One

Prediction of Reactivity and Comprehensive Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and mapping out the energetic landscapes of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions. imperial.ac.uk The energy gap between the HOMO and LUMO can indicate the chemical reactivity of a molecule; a smaller gap generally suggests higher reactivity. researchgate.net

DFT calculations are commonly used to determine the energies and shapes of the HOMO and LUMO. nih.govnih.gov For instance, in a study of dimethyl 2-fluorocyclopropane-1,1-dicarboxylate, HOMO/LUMO analysis showed that the LUMO is primarily located on the carbonyl group trans to the fluorine atom, which facilitates nucleophilic attack at that position. nih.gov This type of analysis provides valuable insights into the regioselectivity and stereoselectivity of reactions involving (2S)-2-Fluorocyclopropan-1-one.

Interactive Table: FMO Analysis Data

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | (Data not available) | (Data not available) | (Data not available) |

Transition state theory describes chemical reaction rates by considering the properties of the transition state, which is the highest energy point along the reaction coordinate. fiveable.memasterorganicchemistry.com Modeling the transition state is crucial for understanding the energetics and feasibility of a reaction. wuxiapptec.com The energy required to reach the transition state from the reactants is the activation energy. wuxiapptec.com

Computational methods, particularly DFT, are used to locate transition state structures and calculate their energies. fiveable.me This information allows for the determination of activation energies, which are essential for predicting reaction rates. wuxiapptec.com The structure of the transition state can also provide insights into the reaction mechanism. According to Hammond's postulate, the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. fiveable.mewuxiapptec.com For complex reactions with multiple steps, each step will have its own transition state. wuxiapptec.comresearchgate.net

Stereochemical Predictions and Conformational Landscape Analysis

Stereochemistry and conformational analysis are crucial for understanding the three-dimensional structure of molecules and how it influences their properties and reactivity. quimicaorganica.org Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. quimicaorganica.orgsydney.edu.au

For cyclic molecules like this compound, conformational analysis helps to identify the most stable arrangement of atoms. quimicaorganica.org Computational methods can be used to calculate the energies of different conformers and thus predict the most stable conformation. quimicaorganica.orgwavefun.com In disubstituted cyclohexanes, for example, the isomer with the bulky group in the equatorial position is generally more stable. quimicaorganica.org The analysis of the conformational landscape provides a comprehensive picture of all accessible conformations and their relative energies, which is essential for understanding the molecule's behavior. pharmacy180.com

Computational Prediction of Enantioselectivity and Diastereoselectivity in Synthetic Routes

The prediction of stereochemical outcomes is a significant achievement of modern computational chemistry, aiding in the rational design of synthetic routes to chiral molecules such as this compound. Computational asymmetric catalysis has evolved to include a variety of methods for predicting both enantioselectivity and diastereoselectivity. chemrxiv.org These approaches can generally be divided into two main categories: mechanism-based models and data-driven models.

Mechanism-based investigations rely on a known or hypothesized reaction mechanism. Using quantum mechanics, typically Density Functional Theory (DFT), chemists can model the transition states (TS) for the stereodetermining step of a reaction. chemrxiv.org The difference in the calculated free energies of the diastereomeric transition states leading to the (S) and (R) enantiomers (or different diastereomers) allows for a prediction of the enantiomeric excess (ee) or diastereomeric ratio (dr).

For instance, in reactions involving fluorinated cyclopropanes, DFT calculations have been successfully employed to explain and predict diastereoselectivity. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most electrophilic sites on a molecule, predicting where a nucleophile is most likely to attack. nih.gov In the synthesis of substituted 2-fluorocyclopropane systems, this type of analysis has shown that the LUMO is often located on the carbonyl group trans to the fluorine atom, facilitating a selective nucleophilic attack that dictates the stereochemical outcome. nih.gov Similarly, computational studies on the reactions of other cyclic ketones have demonstrated that diastereoselectivity can be governed by thermodynamic control, where the final product ratio is determined by the relative stability of the possible isomers. frontiersin.org This thermodynamic equilibrium can also be modeled computationally to predict the major product. frontiersin.org

Beyond mechanism-based approaches, machine learning (ML) has emerged as a powerful, data-driven tool for predicting catalytic enantioselectivity. d-nb.info These models establish a relationship between substrate structure and reaction enantioselectivity by training on large datasets of experimental results. d-nb.info By using chemical and geometric descriptors, an ML model can predict the stereochemical outcome for new substrates without the need for explicit transition state calculations, offering a rapid assessment of potential synthetic routes. chemrxiv.orgd-nb.info

Table 1: Computational Approaches for Predicting Stereoselectivity

| Methodology | Principle | Primary Application | Predicted Outcome | Relevant Compounds/Systems |

| Density Functional Theory (DFT) | Calculation of transition state energies for diastereomeric pathways. | Mechanism-based prediction of selectivity. | Enantiomeric excess (ee), Diastereomeric ratio (dr). | Diethyl 2-fluorocyclopropane-1,1-dicarboxylate, Substituted Cyclohexanones nih.govfrontiersin.org |

| HOMO/LUMO Analysis | Identifies frontier molecular orbitals to predict sites of reactivity. | Predicting regioselectivity and stereoselectivity of nucleophilic/electrophilic attacks. | Favored diastereomer or regioisomer. | Dimethyl 2-fluorocyclopropane-1,1-dicarboxylate nih.gov |

| Machine Learning (ML) | Data-driven correlation of substrate features with experimental outcomes. | Rapid screening and prediction of enantioselectivity for new substrates. | Enantiomeric excess (ee), Classification of selectivity (high/low). | Amidase substrates d-nb.info |

Molecular Dynamics Simulations for Conformational Studies and Interconversions

The three-dimensional structure and conformational flexibility of a molecule are critical to its chemical and physical properties. For a strained and stereochemically rich molecule like this compound, understanding its conformational landscape is essential. Molecular dynamics (MD) simulations and other computational methods provide atomic-level insight into these dynamics. wustl.edubiorxiv.org

Conformational analysis of fluorinated molecules often begins with quantum chemical calculations, such as DFT, to identify stable conformers and the energy barriers for their interconversion. southampton.ac.uk For this compound, key structural questions would involve the rotational barriers around the C-C bonds and the preferred orientation of the fluorine atom relative to the carbonyl group. These studies reveal the complex interplay between destabilizing steric effects and stabilizing electronic effects, such as hyperconjugation (e.g., σC-H → σ*C-F interactions), which significantly influence conformational preferences. southampton.ac.uk Theoretical studies on fluorinated cyclopropanones have also investigated their stability relative to their corresponding keto-enol tautomers, finding that fluorine substitution can impact the stability of the ketone ring. researchgate.net

While static DFT calculations identify energy minima, MD simulations offer a dynamic picture by simulating the atomic motions of the molecule over time. wustl.edu An MD simulation numerically solves Newton's equations of motion for the atoms in the system, providing a trajectory that maps the molecule's conformational changes. wustl.edudiva-portal.org By analyzing this trajectory, researchers can understand the populations of different conformers at a given temperature, the rates of interconversion between them, and the influence of solvent on the conformational equilibrium. southampton.ac.ukvolkamerlab.org

For more complex conformational analyses, advanced algorithms can be employed. The "Method for the Incremental Construction and Exploration of the Potential Energy Surface" (MICE-PES), for example, uses high-level quantum calculations to build up the potential energy surface of a molecule from smaller fragments, providing a systematic way to explore the conformational space of flexible molecules. wgtn.ac.nz Such methods, combined with MD, can generate a comprehensive understanding of the structural dynamics of this compound.

Table 2: Computational Methods for Conformational Analysis

| Technique | Purpose | Information Obtained | Example Application |

| Density Functional Theory (DFT) | Calculation of the relative energies of different conformers and rotational energy barriers. | Identification of stable rotamers, geometric parameters (bond lengths, angles), relative conformational energies. | Conformational analysis of threo-(1,2-difluoropropyl)cyclohexane southampton.ac.uk |

| Molecular Dynamics (MD) Simulation | Simulating the time-evolution of molecular conformations. | Conformational populations, rates of interconversion, solvent effects, dynamic structural properties (RMSD, RMSF). | General protein aggregation and ligand-protein complex stability biorxiv.orgvolkamerlab.org |

| MICE-PES Algorithm | Incremental construction of the potential energy surface for conformationally flexible systems. | Accurate prediction of low-energy conformers and relative configurations. | Structure determination of flexible natural products like 3-epi-xestoaminol wgtn.ac.nz |

| MINDO-Forces Calculations | Semi-empirical method for geometry optimization and energy calculation. | Heats of formation, Gibbs free energies, dipole moments of fluorinated cyclopropanone (B1606653) systems. | Stability study of fluorinated cyclopropanone keto-enol systems researchgate.net |

Applications of 2s 2 Fluorocyclopropan 1 One As a Chiral Building Block in Complex Molecule Synthesis

Role in the Asymmetric Synthesis of Chiral Fluorinated Moieties

The synthesis of enantiomerically pure fluorinated molecules is a significant challenge in organic chemistry. (2S)-2-Fluorocyclopropan-1-one and its derivatives serve as key precursors in the asymmetric synthesis of various chiral fluorinated moieties. The inherent strain of the cyclopropane (B1198618) ring, combined with the electronic influence of the fluorine atom, provides unique reactivity that can be harnessed for stereoselective transformations.

One of the primary applications lies in its use to create other valuable chiral fluorinated building blocks. For instance, the corresponding amine, (1R,2S)-2-fluorocyclopropan-1-amine, is a crucial component in the synthesis of certain pharmaceuticals. achemblock.comnih.gov The stereochemistry of the starting ketone is pivotal in ensuring the correct configuration of the final amine product. Asymmetric cyclopropanation reactions, often catalyzed by transition metals like rhodium or copper, are instrumental in producing these chiral fluorinated cyclopropanes with high levels of diastereo- and enantioselectivity. acs.orgresearchgate.netresearchgate.net These methods allow for the controlled construction of the cyclopropane ring, setting the stage for subsequent functional group manipulations to access a diverse array of chiral fluorinated structures. acs.org

The development of biocatalytic strategies has further expanded the toolbox for creating these motifs. Engineered myoglobin-based catalysts have demonstrated the ability to cyclopropanate gem-difluoro alkenes with excellent stereocontrol, a transformation that is challenging to achieve with traditional chemocatalytic methods. utdallas.edu This highlights the growing importance of enzymatic approaches in accessing unique and valuable fluorinated chiral building blocks.

Precursor for Advanced Bioactive Compound Development in Medicinal Chemistry

The introduction of fluorine and a cyclopropane ring into drug candidates can profoundly impact their medicinal chemistry profiles. utdallas.eduopenaccessjournals.com Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the rigid cyclopropane scaffold can lock in a specific conformation, leading to increased potency and selectivity. acs.orgutdallas.edu Consequently, this compound and its derivatives are highly sought-after precursors in the development of novel bioactive compounds. lookchem.com

Incorporation into Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, forming the core of numerous approved drugs. nih.govopenmedicinalchemistryjournal.commdpi.com The incorporation of the (2S)-2-fluorocyclopropyl group into these scaffolds has proven to be a fruitful strategy for discovering new therapeutic agents. acs.org

A notable application is in the synthesis of novel quinolone antibiotics. The (1R,2S)-2-fluorocyclopropyl group has been incorporated at the N-1 position of the quinolone core. acs.orgnih.gov These compounds have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including resistant strains. nih.govnih.gov The specific stereochemistry of the fluorocyclopropyl moiety is crucial for this activity. For example, a series of 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids bearing cyclopropane-fused 2-amino-8-azabicyclo[4.3.0]nonan-8-yl substituents at the C-7 position were synthesized and showed excellent antibacterial activity and potent inhibition of bacterial DNA topoisomerase IV. nih.gov

The versatility of this building block extends to its use in creating a variety of nitrogen-containing heterocyclic structures, which are of significant interest in medicinal chemistry for their potential antiviral and anticancer properties. nih.govmdpi.comwjpmr.com

Utility in the Stereoselective Construction of Pharmaceutical Intermediates

The stereoselective synthesis of pharmaceutical intermediates is a critical aspect of drug development. This compound and its derivatives are instrumental in the stereocontrolled synthesis of key fragments for complex drug molecules. researchgate.netlookchem.com

One of the most prominent examples is its role in the synthesis of Sitafloxacin, a fluoroquinolone antibiotic. researchgate.netthieme-connect.de The (1R,2S)-2-fluorocyclopropylamine moiety is a key component of this drug, and its asymmetric synthesis has been a subject of considerable research. researchgate.net Various strategies have been developed to achieve the desired stereochemistry, often starting from precursors that can be derived from this compound. These methods include diastereoselective cyclopropanation of chiral auxiliaries and the use of chiral catalysts. researchgate.net

The ability to introduce the fluorocyclopropyl group with high stereocontrol is essential for ensuring the efficacy and safety of the final drug product. The unique structural and electronic properties of this building block make it an invaluable tool for medicinal chemists in the design and synthesis of next-generation pharmaceuticals. utdallas.edu

Asymmetric Construction of Fluorinated Cyclopropane-Fused Systems

The fusion of a fluorinated cyclopropane ring to other cyclic systems creates novel, rigid, and three-dimensional molecular architectures with potential applications in medicinal chemistry and materials science. This compound can serve as a starting point for the asymmetric construction of such fused systems.

Research has shown the synthesis of novel quinolone derivatives where a cyclopropane ring is fused to the 7-position substituent. For instance, a series of 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids were synthesized with cyclopropane-fused 2-amino-8-azabicyclo[4.3.0]nonan-8-yl groups at the C-7 position. nih.gov These compounds exhibited potent antibacterial activity and, importantly, showed reduced inhibitory activity against human DNA topoisomerase II compared to their non-fused counterparts, suggesting a potential for improved safety profiles. nih.gov This work highlights the strategic value of creating these complex, fused ring systems to fine-tune biological activity.

Future Directions in Synthetic and Building Block Applications of Fluorocyclopropanones

The field of fluorinated cyclopropanes continues to evolve, with ongoing efforts to develop new synthetic methods and explore novel applications. Future research involving this compound and related fluorocyclopropanones is likely to focus on several key areas:

Development of More Efficient and Stereoselective Synthetic Methods: While significant progress has been made, the development of even more efficient, scalable, and highly stereoselective methods for the synthesis of chiral fluorocyclopropanes remains a priority. This includes the exploration of new catalysts, both chemical and biological, and novel reaction pathways. acs.org

Expansion of the Chemical Space: The derivatization of this compound into a wider variety of functionalized building blocks will enable the synthesis of an even broader range of complex molecules. This could involve exploring new reactions that take advantage of the unique reactivity of the strained, fluorinated ketone.

Applications in Other Areas of Chemistry: While medicinal chemistry has been a major driver, the unique properties of fluorinated cyclopropanes could find applications in other fields, such as materials science and agrochemicals. openmedicinalchemistryjournal.comresearchgate.net Future work may explore the incorporation of these motifs into polymers, liquid crystals, or new crop protection agents.

Computational and Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of fluorocyclopropanones will be crucial for the rational design of new catalysts and reactions. Computational studies can provide valuable insights into the transition states and intermediates that govern stereoselectivity.

The continued exploration of the chemistry of this compound and its analogues will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel molecules with important biological and material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.